molecular formula C12H7F6NO6S2 B2952361 [4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate CAS No. 2287301-29-3

[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate

Cat. No. B2952361
CAS RN: 2287301-29-3
M. Wt: 439.3
InChI Key: OIDKOTLALUXGBR-UHFFFAOYSA-N
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Description

“[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate” is a chemical compound with the CAS Number: 2287301-29-3 . It has a molecular weight of 439.31 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 4-methylquinoline-2,7-diyl bis (trifluoromethanesulfonate) . The InChI Code is 1S/C12H7F6NO6S2/c1-6-4-10 (25-27 (22,23)12 (16,17)18)19-9-5-7 (2-3-8 (6)9)24-26 (20,21)11 (13,14)15/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 439.31 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[4-methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO6S2/c1-6-4-10(25-27(22,23)12(16,17)18)19-9-5-7(2-3-8(6)9)24-26(20,21)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKOTLALUXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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